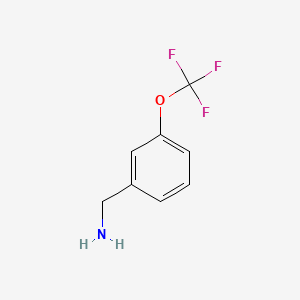

3-(Trifluoromethoxy)benzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPUHSXMDIWJQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239253 | |

| Record name | 3-(Trifluoromethoxy)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93071-75-1 | |

| Record name | 3-(Trifluoromethoxy)benzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093071751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethoxy)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93071-75-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(Trifluoromethoxy)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)benzylamine is a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and materials science. The presence of the trifluoromethoxy group (-OCF₃) imparts unique electronic properties and enhances metabolic stability and lipophilicity, making it a valuable building block for the synthesis of novel pharmaceutical candidates and advanced materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a substituted aromatic amine with the molecular formula C₈H₈F₃NO. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [3-(Trifluoromethoxy)phenyl]methanamine | N/A |

| CAS Number | 93071-75-1 | N/A |

| Molecular Formula | C₈H₈F₃NO | N/A |

| Molecular Weight | 191.15 g/mol | N/A |

| Appearance | Colorless to light yellow liquid | N/A |

| Density | 1.275 g/mL | N/A |

| Boiling Point | 190.8 ± 35.0 °C (Predicted) | N/A |

| Refractive Index | 1.451-1.454 | N/A |

| pKa | 8.70 ± 0.10 (Predicted) | N/A |

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the reductive amination of 3-(trifluoromethoxy)benzaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination

Materials:

-

3-(Trifluoromethoxy)benzaldehyde

-

Ammonia solution (e.g., 7N in methanol) or ammonium acetate

-

Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or hydrogen gas with a catalyst like Palladium on carbon)

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

-

Glacial acetic acid (optional, as a catalyst for imine formation)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Standard glassware for organic synthesis

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 3-(trifluoromethoxy)benzaldehyde (1.0 equivalent) in an appropriate anhydrous solvent (e.g., methanol). To this solution, add a solution of ammonia in methanol (1.5-2.0 equivalents). If using ammonium acetate, it can be added directly. A catalytic amount of glacial acetic acid can be added to facilitate imine formation. The reaction mixture is stirred at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent, such as sodium borohydride (1.5 equivalents), in small portions to control the exothermic reaction and gas evolution. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Purification Workflow

Caption: General purification workflow for this compound.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their chemical environments in the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | t | 1H | Ar-H (H5) |

| ~7.25 | d | 1H | Ar-H (H6) |

| ~7.15 | s | 1H | Ar-H (H2) |

| ~7.10 | d | 1H | Ar-H (H4) |

| ~3.90 | s | 2H | -CH₂-NH₂ |

| ~1.60 | br s | 2H | -NH₂ |

Note: Predicted data. Actual chemical shifts and coupling constants may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~149.5 | C-OCF₃ (C3) |

| ~143.0 | C-CH₂NH₂ (C1) |

| ~129.5 | Ar-CH (C5) |

| ~122.0 | Ar-CH (C6) |

| ~120.5 (q, J ≈ 257 Hz) | -OCF₃ |

| ~120.0 | Ar-CH (C4) |

| ~115.5 | Ar-CH (C2) |

| ~46.0 | -CH₂-NH₂ |

Note: Predicted data. The signal for the carbon in the -OCF₃ group will appear as a quartet due to coupling with the fluorine atoms.

FT-IR Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule.

Table 4: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H stretch (primary amine) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 2850-2960 | Medium | C-H stretch (aliphatic) |

| 1580-1620 | Strong | C=C stretch (aromatic) |

| 1150-1250 | Strong | C-F stretch (-OCF₃) |

| 1000-1100 | Strong | C-O stretch |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 191.

Predicted Fragmentation Pattern:

Caption: Predicted mass fragmentation of this compound.

Reactivity

The chemical reactivity of this compound is primarily governed by the nucleophilic amino group and the aromatic ring, which is influenced by the electron-withdrawing trifluoromethoxy group.

N-Acylation

The primary amine functionality readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding amides.

Caption: Logical flow of an N-acylation reaction.

N-Alkylation

Alkylation of the amine can be achieved using alkyl halides. Due to the potential for over-alkylation, reductive amination with an aldehyde or ketone is often a more controlled method for synthesizing secondary or tertiary amines.

Applications in Drug Discovery and Development

While specific details on the direct involvement of this compound in signaling pathways are not extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry. The trifluoromethoxy group is a bioisostere of other functional groups and can be used to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Derivatives of fluorinated benzylamines are being investigated for a range of therapeutic targets. The primary amine serves as a key synthetic handle for the introduction of this moiety into more complex molecular scaffolds.

Conclusion

This compound is a valuable fluorinated building block with a unique combination of chemical and physical properties. This guide provides a foundational understanding of its synthesis, purification, spectral characteristics, and reactivity. As research into fluorinated pharmaceuticals and materials continues to expand, the utility of this compound as a key intermediate is expected to grow, offering new opportunities for the design and development of novel molecules with enhanced properties.

An In-depth Technical Guide to 3-(Trifluoromethoxy)benzylamine (CAS Number 93071-75-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)benzylamine is a fluorinated organic compound increasingly recognized for its utility as a key building block in medicinal chemistry and drug discovery. The presence of the trifluoromethoxy (-OCF3) group imparts unique physicochemical properties to molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] These characteristics make it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of bioactive compounds.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 93071-75-1 | [4][5] |

| Molecular Formula | C8H8F3NO | [4][6][7] |

| Molecular Weight | 191.15 g/mol | [4][6][7] |

| Appearance | Clear colorless to light yellow liquid | [5] |

| Boiling Point | 190.8 ± 35.0 °C at 760 mmHg | |

| Density | 1.275 ± 0.06 g/cm³ | |

| Refractive Index | 1.451-1.454 | |

| Storage Temperature | 2-8°C under inert atmosphere | [5] |

| Purity | Typically >95% | [5] |

| IUPAC Name | [3-(trifluoromethoxy)phenyl]methanamine | [5] |

| InChI Key | TUPUHSXMDIWJQT-UHFFFAOYSA-N | [5] |

Safety and Handling

This compound is classified as a corrosive substance. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

GHS Hazard Information:

-

Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[5]

-

Precautionary Statements: P280, P305+P351+P338, P310[5]

Role in Drug Discovery and Development

The trifluoromethoxy group is a highly sought-after functionality in modern drug design due to its ability to enhance key pharmacokinetic and pharmacodynamic properties.[1][2][3] this compound serves as a critical starting material for the synthesis of complex molecules with therapeutic potential.

A notable application of this compound is in the synthesis of five-membered-fused-six-membered aza-aromatic ring compounds. These resulting molecules have been investigated for their ability to specifically enhance the ubiquitination and subsequent degradation of Ras proteins, which are implicated in numerous cancers. This highlights the role of this compound in the development of potential anti-cancer therapeutics.

Below is a simplified representation of the Ras signaling pathway, a key target in cancer therapy.

Caption: Simplified RAS signaling pathway.

Experimental Protocols

While specific experimental protocols for this compound are often proprietary or embedded within broader synthetic schemes, the following sections provide detailed, representative methodologies for key reaction types in which this and structurally similar benzylamines are commonly employed.

N-Alkylation and Amide Bond Formation

Benzylamines are frequently used in N-alkylation and amidation reactions to build more complex molecular scaffolds. The following protocols are adapted from the synthesis of related N-benzyl derivatives and are expected to be applicable to this compound with minor modifications.

5.1.1. Representative Protocol: Nucleophilic Aromatic Substitution

This protocol describes the reaction of a benzylamine with a fluorinated aromatic compound.

-

Materials:

-

This compound

-

1-Fluoro-2-nitrobenzene

-

Potassium carbonate (K2CO3)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H2O)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add 1-fluoro-2-nitrobenzene (1.0 eq) and potassium carbonate (1.0 eq).

-

Stir the reaction mixture at room temperature for 72 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

-

5.1.2. Representative Protocol: Solvent-Free Amidation

This protocol describes a direct amidation reaction with a carboxylic acid.[8]

-

Materials:

-

This compound

-

Stearic Acid (or other carboxylic acid)

-

-

Procedure:

-

In an open-topped reaction tube, combine equimolar amounts of this compound and the desired carboxylic acid.[8]

-

Heat the mixture in an oil bath at 140°C for 24 hours under solvent-free conditions.[8]

-

Periodically remove any condensed water from the walls of the tube to drive the reaction to completion.[8]

-

Monitor the reaction progress by TLC.

-

After cooling to room temperature, the crude product can be purified by recrystallization or column chromatography.

-

Caption: General workflow for amidation.

Multicomponent Reactions

This compound is an ideal candidate for multicomponent reactions (MCRs), such as the Ugi and Pictet-Spengler reactions, which allow for the rapid assembly of complex and diverse molecular scaffolds from simple starting materials.

5.2.1. Representative Protocol: Ugi Three-Component Reaction (U-3CR)

The Ugi reaction is a powerful tool for generating peptide-like structures.[9][10][11][12]

-

Materials:

-

This compound (amine component)

-

An aldehyde or ketone (carbonyl component)

-

An isocyanide

-

Methanol (or other suitable solvent)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) and the carbonyl component (1.1 eq) in methanol at 0°C.

-

Stir the mixture for 30 minutes at room temperature to facilitate imine formation.

-

Add the isocyanide (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel.

-

Caption: Ugi three-component reaction workflow.

5.2.2. Representative Protocol: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines.[13][14][15][16]

-

Materials:

-

A β-arylethylamine (e.g., tryptamine)

-

An aldehyde or ketone (in this case, 3-(trifluoromethoxy)benzaldehyde, which can be synthesized from the corresponding benzylamine)

-

An acidic catalyst (e.g., trifluoroacetic acid - TFA)

-

A suitable solvent (e.g., dichloromethane - DCM)

-

-

Procedure:

-

Dissolve the β-arylethylamine (1.0 eq) and the aldehyde/ketone (1.1 eq) in the chosen solvent.

-

Cool the mixture to 0°C and add the acidic catalyst dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with the organic solvent (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Caption: Pictet-Spengler reaction workflow.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique electronic and steric properties, conferred by the trifluoromethoxy group, make it an attractive starting material for the development of novel therapeutic agents with enhanced pharmacological profiles. The representative experimental protocols provided herein offer a foundation for the application of this compound in a variety of synthetic transformations, paving the way for the creation of new and potent bioactive compounds. As research in fluorinated pharmaceuticals continues to expand, the importance of key intermediates like this compound is set to grow.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 93071-75-1 [sigmaaldrich.com]

- 6. escholarship.org [escholarship.org]

- 7. scbt.com [scbt.com]

- 8. mdpi.com [mdpi.com]

- 9. The Ugi three-component reaction and its variants - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 12. youtube.com [youtube.com]

- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

3-(Trifluoromethoxy)benzylamine molecular weight

An In-depth Technical Guide to 3-(Trifluoromethoxy)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 93071-75-1), a key chemical intermediate in pharmaceutical and materials science research. This document details its physicochemical properties, safety and handling protocols, and its role as a versatile building block in organic synthesis.

Core Physicochemical Properties

This compound is a substituted benzylamine featuring a trifluoromethoxy group at the meta-position. This functional group imparts unique electronic properties that are highly valuable in the design of bioactive molecules and advanced materials. Its core properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Weight | 191.15 g/mol | [1][2][3] |

| Molecular Formula | C₈H₈F₃NO | [1][2] |

| CAS Number | 93071-75-1 | [1][2][4] |

| IUPAC Name | [3-(trifluoromethoxy)phenyl]methanamine | |

| Physical Form | Clear colorless to light yellow liquid | [4] |

| Boiling Point | 190.8±35.0 °C (Predicted) | [4][5] |

| Density | 1.275±0.06 g/cm³ (Predicted) | [4][5] |

| Refractive Index | 1.451 - 1.454 | [4][5] |

| pKa | 8.70±0.10 (Predicted) | [4][5] |

| InChI Key | TUPUHSXMDIWJQT-UHFFFAOYSA-N |

Role in Pharmaceutical Research and Development

The trifluoromethoxy (-OCF₃) group is a critical pharmacophore in modern drug discovery. It is often used as a bioisostere for other groups, offering a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties. This compound serves as a key starting material for incorporating this moiety into more complex molecular scaffolds.

While specific signaling pathways for this building block are not applicable, its importance lies in its use for synthesizing derivatives that target various biological systems. Research into structurally related compounds suggests potential applications in developing agents for enzyme inhibition and receptor binding.[6] The logical workflow for its application in drug discovery is illustrated below.

Experimental Protocols

General Synthesis Approach

The synthesis of this compound is not widely detailed in public-domain literature. However, a common synthetic route to substituted benzylamines involves the reduction of a corresponding nitrile or oxime, or the reductive amination of the corresponding benzaldehyde. A plausible synthetic workflow is outlined below.

Protocol: Reductive Amination (General Procedure)

-

Reaction Setup: Dissolve 3-(Trifluoromethoxy)benzaldehyde in a suitable solvent such as methanol or ethanol.

-

Amine Source: Add an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) to the reaction mixture.

-

Reducing Agent: Introduce a reducing agent. For catalytic hydrogenation, a catalyst like Palladium on carbon (Pd/C) or Raney Nickel is used under a hydrogen atmosphere. Alternatively, a chemical reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction carefully (e.g., with water or dilute acid). Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by distillation.

Safety, Handling, and Storage

This compound is classified as a corrosive substance and requires careful handling to ensure laboratory safety.[4]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[4]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Prevent contact with skin and eyes.[1] It is designated as air-sensitive.[4][5]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[4] Recommended storage temperature is between 2-8°C.[4][5]

-

First Aid (Eyes): In case of eye contact, rinse immediately and cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. Seek immediate medical advice.[1][4]

-

First Aid (Skin): If on skin, take off immediately all contaminated clothing and rinse the skin with water/shower.[1]

-

First Aid (Ingestion): If swallowed, rinse mouth but do not induce vomiting.[1]

This compound is classified as a Dangerous Good for transport and may incur additional shipping charges.[2]

References

Structure Elucidation of 3-(Trifluoromethoxy)benzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 3-(trifluoromethoxy)benzylamine. Due to the limited availability of public experimental spectral data, this document presents a combination of predicted spectroscopic data and detailed, generalized experimental protocols. The aim is to equip researchers with the foundational knowledge and methodologies required to characterize this and similar small molecules. This guide includes predicted data for ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presented in structured tables. Furthermore, detailed experimental protocols for these analytical techniques are provided, alongside logical workflow diagrams generated using Graphviz to illustrate the structure elucidation process.

Introduction

This compound is a substituted aromatic amine of interest in medicinal chemistry and drug discovery due to the presence of the trifluoromethoxy group, which can significantly alter a molecule's physicochemical properties such as lipophilicity, metabolic stability, and pKa. Accurate structure elucidation is the cornerstone of chemical research and development, ensuring the identity and purity of a compound before its use in further studies. This guide outlines the standard analytical techniques and methodologies for the structural confirmation of this compound.

Molecular Structure and Properties

-

IUPAC Name: [3-(Trifluoromethoxy)phenyl]methanamine

-

CAS Number: 93919-56-3

-

Molecular Formula: C₈H₈F₃NO

-

Molecular Weight: 191.15 g/mol

-

Canonical SMILES: C1=CC(=CC(=C1)OC(F)(F)F)CN

-

InChI Key: TUPUHSXMDIWJQT-UHFFFAOYSA-N

Predicted Spectroscopic Data for Structure Elucidation

While experimental spectroscopic data for this compound is not widely available in public repositories, computational prediction methods provide valuable insights into its expected spectral characteristics. The following tables summarize the predicted data.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | t | 1H | Ar-H |

| ~7.20 | d | 1H | Ar-H |

| ~7.15 | s | 1H | Ar-H |

| ~7.10 | d | 1H | Ar-H |

| ~3.85 | s | 2H | CH₂ |

| ~1.60 | br s | 2H | NH₂ |

Solvent: CDCl₃, Reference: TMS (0 ppm). Predictions are based on computational algorithms and may vary from experimental values.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~149.5 | C-OCF₃ |

| ~144.0 | C-CH₂NH₂ |

| ~130.0 | Ar-CH |

| ~122.0 | q, J ≈ 257 Hz |

| ~121.0 | Ar-CH |

| ~119.5 | Ar-CH |

| ~115.0 | Ar-CH |

| ~46.0 | CH₂ |

Solvent: CDCl₃. Predictions are based on computational algorithms and may vary from experimental values.

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -58 | s | -OCF₃ |

Reference: CFCl₃ (0 ppm). Predictions are based on computational algorithms and may vary from experimental values.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Identity | Notes |

| 191 | [M]⁺ | Molecular Ion |

| 190 | [M-H]⁺ | |

| 174 | [M-NH₃]⁺ | Loss of ammonia |

| 106 | [C₇H₆O]⁺ | |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H Stretch (Amine) |

| 3100-3000 | Medium | C-H Stretch (Aromatic) |

| 2950-2850 | Medium | C-H Stretch (Aliphatic) |

| 1600-1450 | Medium-Strong | C=C Stretch (Aromatic) |

| 1250-1050 | Strong | C-F Stretch (Trifluoromethoxy) |

| 1200-1000 | Strong | C-O Stretch |

| 800-700 | Strong | C-H Bend (Aromatic) |

Experimental Protocols

The following sections detail standard operating procedures for the key analytical techniques used in the structure elucidation of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1 ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm). Integrate the signals to determine the relative number of protons for each resonance.

4.1.2 ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.8 mL of a deuterated solvent.

-

Instrument Setup: Follow the same procedure as for ¹H NMR for placing the sample and shimming.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans is required.

-

Data Processing: Process the data similarly to ¹H NMR. The solvent peak is typically used for chemical shift calibration (e.g., CDCl₃ at 77.16 ppm).

4.1.3 ¹⁹F NMR Spectroscopy

-

Sample Preparation: Sample concentration is similar to that used for ¹H NMR.

-

Instrument Setup: Tune the spectrometer to the ¹⁹F frequency.

-

Data Acquisition: Acquire the ¹⁹F NMR spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are generally needed compared to ¹³C NMR.

-

Data Processing: Process the FID and reference the spectrum to an appropriate standard, such as CFCl₃ (0 ppm).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile solvent compatible with the ionization method (e.g., methanol or acetonitrile for ESI; dichloromethane or ethyl acetate for GC-MS).

-

Instrumentation:

-

For GC-MS (suitable for volatile compounds): Inject the sample into the gas chromatograph. The compound is vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) is commonly used.

-

For LC-MS (suitable for less volatile or thermally labile compounds): Inject the sample into the liquid chromatograph for separation on a column before introduction into the mass spectrometer. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common.

-

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural information. For HRMS data, calculate the elemental composition to confirm the molecular formula.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

-

Instrument Setup: Place the sample holder in the IR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample holder or pure solvent. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the presence of specific functional groups in the molecule.

Visualizations

The following diagrams illustrate the logical workflow for structure elucidation and the annotated structure of this compound.

Caption: Logical workflow for the structure elucidation of a small molecule.

Caption: 2D structure of this compound.

Signaling Pathways

There are no well-established signaling pathways directly associated with this compound in publicly available literature. As a synthetic building block, its biological activity would be highly dependent on the larger molecular structure into which it is incorporated.

Conclusion

The structural elucidation of this compound relies on a suite of standard analytical techniques. While experimental data is not readily accessible, this guide provides a robust framework for its characterization through predicted spectroscopic data and detailed experimental protocols. The combination of NMR, MS, and IR spectroscopy allows for the unambiguous confirmation of its molecular structure, which is a critical step for its application in research and development.

An In-depth Technical Guide to the NMR Spectral Analysis of 3-(Trifluoromethoxy)benzylamine

Predicted NMR Spectral Data

The structural similarity of 3-(trifluoromethoxy)benzylamine to other substituted benzylamines allows for a reliable prediction of its NMR spectral features. The primary difference between the target compound and its close analog, 3-(trifluoromethyl)benzylamine, is the presence of an oxygen atom in the trifluoromethoxy group. This oxygen atom is expected to have a notable influence on the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the benzylic methylene protons, and the amine protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | 1.5 - 2.5 | Singlet (broad) | 2H |

| -CH₂- | 3.8 - 4.0 | Singlet | 2H |

| Aromatic H | 7.0 - 7.5 | Multiplet | 4H |

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The trifluoromethoxy group will significantly impact the chemical shift of the carbon to which it is attached.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂- | 45 - 50 |

| Aromatic C | 115 - 145 |

| Aromatic C-OCF₃ | 148 - 152 |

| -OCF₃ | 120 - 125 (quartet, JC-F ≈ 255-260 Hz) |

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocols are recommended.

1. Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

-

Sample Purity: The sample of this compound should be of high purity, free from paramagnetic impurities and solid particles that can degrade spectral quality.

-

Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is required. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Concentration: For ¹H NMR, a concentration of 5-20 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Procedure:

-

Accurately weigh the desired amount of this compound.

-

Dissolve the sample in the chosen deuterated solvent in a clean, dry vial.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Ensure the final volume in the NMR tube is approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.

-

Cap the NMR tube securely.

-

2. NMR Instrument Parameters

The following are typical starting parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis for obtaining and interpreting the NMR spectra of this compound.

Mass Spectrometry Analysis of 3-(Trifluoromethoxy)benzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 3-(trifluoromethoxy)benzylamine, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its mass spectral behavior is crucial for reaction monitoring, purity assessment, and metabolite identification. This document outlines the expected fragmentation patterns under electron ionization (EI), provides a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis, and presents the anticipated data in a structured format.

Chemical Properties and Structure

This compound has the molecular formula C8H8F3NO and a molecular weight of approximately 191.15 g/mol .[1][2] Its structure consists of a benzylamine core substituted with a trifluoromethoxy group at the meta position. This substituent significantly influences the molecule's fragmentation behavior in mass spectrometry.

Electron Ionization Mass Spectrometry Analysis

Electron ionization (EI) is a common and effective technique for the analysis of volatile and thermally stable compounds like this compound.[3][4] The high energy of the electron beam (typically 70 eV) induces ionization and subsequent fragmentation, providing a reproducible fragmentation pattern that serves as a "fingerprint" for the compound.[4][5]

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to follow pathways characteristic of benzylamines, with modifications influenced by the electron-withdrawing trifluoromethoxy group. The primary fragmentation events are hypothesized to be the loss of a hydrogen radical, followed by the elimination of ammonia, and cleavage of the C-N bond. Subsequent fragmentations of the aromatic ring system are also anticipated.

Caption: Proposed EI fragmentation pathway for this compound.

Quantitative Data Summary

The following table summarizes the expected major ions, their mass-to-charge ratios (m/z), and their plausible relative abundances in the EI mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Proposed Structure | Plausible Relative Abundance (%) |

| 191 | [C8H8F3NO]+• (Molecular Ion) | [M]+• | 30-50 |

| 190 | [C8H7F3NO]+ | [M-H]+ | 70-90 |

| 175 | [C8H7F3O]+ | [M-NH2]+ | 5-15 |

| 174 | [C8H6F3O]+• | [M-NH3]+• | 90-100 (Base Peak) |

| 161 | [C7H4F3O]+ | Tropylium-like ion | 20-40 |

| 145 | [C7H4F3]+ | Fluorotropylium-like ion | 10-25 |

| 30 | [CH4N]+ | [CH2NH2]+ | 40-60 |

Experimental Protocols

A robust and reproducible method for the analysis of this compound can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or dichloromethane.

-

Working Solutions: Dilute the stock solution to a final concentration range of 1-10 µg/mL for GC-MS analysis.

-

Sample Matrix: For analysis in complex matrices (e.g., reaction mixtures, biological samples), appropriate extraction and clean-up steps, such as liquid-liquid extraction or solid-phase extraction, should be employed.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.

-

GC Column: A non-polar or medium-polarity column is recommended, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.[6]

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[3]

-

Mass Scan Range: m/z 25-300.

-

Solvent Delay: 3 minutes.

Caption: GC-MS experimental workflow for this compound.

Conclusion

The mass spectrometry analysis of this compound by GC-MS with electron ionization provides a reliable method for its identification and characterization. The predictable fragmentation pattern, dominated by the formation of the [M-H]+ and [M-NH3]+• ions, allows for confident structural confirmation. The detailed experimental protocol provided herein serves as a robust starting point for method development and routine analysis in research and industrial settings.

References

- 1. spectrabase.com [spectrabase.com]

- 2. PubChemLite - this compound (C8H8F3NO) [pubchemlite.lcsb.uni.lu]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3-(Trifluoromethyl)benzylamine(2740-83-2) MS spectrum [chemicalbook.com]

A Technical Guide to 3-(Trifluoromethoxy)benzylamine for Researchers and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)benzylamine is a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. Its utility as a versatile building block in the synthesis of complex molecules stems from the unique physicochemical properties imparted by the trifluoromethoxy group. This functional group can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of drug candidates to their biological targets. This technical guide provides a comprehensive overview of the commercial suppliers of this compound, its key applications in medicinal chemistry, and a detailed experimental protocol for its use in the synthesis of N6-substituted adenosine derivatives, which are a class of compounds with diverse biological activities.

Commercial Suppliers of this compound

A variety of chemical suppliers offer this compound, with purities and quantities suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers. Please note that pricing and availability are subject to change and should be confirmed with the respective vendors.

| Supplier | CAS Number | Purity | Available Quantities |

| --INVALID-LINK-- | 93071-75-1 | Not Specified | 1g, 5g, 25g |

| --INVALID-LINK-- | 93071-75-1 | ≥95% | 1g, 5g |

| --INVALID-LINK-- | 93071-75-1 | 98% | 5g, 25g |

| --INVALID-LINK-- | 93071-75-1 | Not Specified | Inquire |

| --INVALID-LINK-- | 93071-75-1 | 97%, 98% | Inquire |

| --INVALID-LINK-- | 93071-75-1 | 97%, 98% | Inquire |

Key Applications in Medicinal Chemistry

The trifluoromethoxy (-OCF3) group is a valuable substituent in medicinal chemistry due to its strong electron-withdrawing nature and high lipophilicity. These properties can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can increase the in vivo half-life of a drug candidate.

Improved Permeability: The lipophilic nature of the -OCF3 group can enhance a molecule's ability to cross cellular membranes, which is crucial for reaching intracellular targets.

Modulation of Acidity/Basicity: The electron-withdrawing properties of the trifluoromethoxy group can alter the pKa of nearby functional groups, which can in turn affect the binding interactions with biological targets.

One of the notable applications of this compound is in the synthesis of N6-substituted purine and adenosine derivatives. These compounds are known to interact with a variety of biological targets, including adenosine receptors, and have been investigated for their potential as therapeutic agents for a range of diseases.

Experimental Protocol: Synthesis of N6-(3-(Trifluoromethoxy)benzyl)adenosine

The following is a detailed protocol for the synthesis of an N6-substituted adenosine derivative using this compound. This procedure is adapted from established methods for the synthesis of N6-benzyladenosine analogues.

Materials and Equipment:

-

6-Chloropurine riboside

-

This compound

-

Triethylamine (Et3N)

-

n-Butanol (n-BuOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane, methanol)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

NMR spectrometer for product characterization

-

Mass spectrometer for product characterization

Procedure:

-

Reaction Setup: To a solution of 6-chloropurine riboside (1.0 mmol) in n-butanol (20 mL) in a round-bottom flask, add triethylamine (3.0 mmol) and this compound (1.2 mmol).

-

Reaction: Heat the reaction mixture to reflux with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol 9:1 v/v). The reaction is typically complete within 24-48 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by silica gel column chromatography. Elute the column with a gradient of methanol in dichloromethane (e.g., 0-10% methanol) to isolate the desired product.

-

Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure. Characterize the final product, N6-(3-(Trifluoromethoxy)benzyl)adenosine, by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Visualizations

Caption: Experimental workflow for the synthesis of N6-(3-(Trifluoromethoxy)benzyl)adenosine.

Caption: Logical relationship of properties and applications of this compound.

In-Depth Technical Guide: Purity and Analysis of 3-(Trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and analysis of 3-(Trifluoromethyl)benzylamine, a key building block in pharmaceutical and agrochemical research. This document outlines common analytical techniques, potential impurities, and detailed experimental protocols to ensure the quality and consistency of this critical reagent.

Introduction to 3-(Trifluoromethyl)benzylamine

3-(Trifluoromethyl)benzylamine, with the CAS number 2740-83-2, is a primary amine containing a trifluoromethyl group at the meta-position of the benzene ring. This substitution significantly influences the compound's lipophilicity and metabolic stability, making it a valuable synthon in the development of novel therapeutic agents and agrochemicals. Given its role in the synthesis of active pharmaceutical ingredients (APIs), rigorous control of its purity and impurity profile is paramount to ensure the safety and efficacy of the final products.

Purity Specifications and Common Impurities

Commercial suppliers typically offer 3-(Trifluoromethyl)benzylamine with a purity of 98% or higher. However, the nature and concentration of the remaining impurities can vary depending on the synthetic route employed. Understanding the potential impurities is crucial for developing appropriate analytical methods for their detection and quantification.

Two primary synthetic pathways to 3-(Trifluoromethyl)benzylamine are the reduction of 3-(trifluoromethyl)benzonitrile and the reductive amination of 3-(trifluoromethyl)benzaldehyde.

Table 1: Potential Impurities in 3-(Trifluoromethyl)benzylamine

| Impurity Name | Chemical Structure | Origin | Potential Impact |

| 3-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | Incomplete reductive amination | Can form Schiff bases; may be reactive |

| 3-(Trifluoromethyl)benzyl alcohol | C₈H₇F₃O | Over-reduction of the aldehyde or hydrolysis of intermediates | Generally less reactive than the aldehyde |

| N-(3-(Trifluoromethyl)benzylidene)-3-(trifluoromethyl)benzylamine | C₁₆H₁₁F₆N | Reaction between the starting aldehyde and the product amine | Can affect the yield and purity of subsequent reactions |

| Bis(3-(trifluoromethyl)benzyl)amine | C₁₆H₁₃F₆N | Byproduct of reductive amination | Can compete in subsequent reactions |

| Unreacted Starting Materials | - | Incomplete reaction | Affects stoichiometry and final product purity |

| Residual Solvents | - | Purification process | Must be controlled within regulatory limits |

Analytical Techniques for Purity and Impurity Determination

A combination of chromatographic and spectroscopic techniques is essential for a thorough analysis of 3-(Trifluoromethyl)benzylamine.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for quantifying the purity of 3-(Trifluoromethyl)benzylamine and detecting non-volatile impurities. A reversed-phase method is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It provides excellent separation and structural information for impurity profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of the desired product. NMR can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule and can be used for rapid identity confirmation.

Experimental Protocols

The following are representative protocols for the analysis of 3-(Trifluoromethyl)benzylamine. Method validation according to ICH guidelines is essential before implementation for quality control purposes.

HPLC-UV Method for Purity Assay

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample and calculate the area percent of the main peak relative to the total peak area.

GC-MS Method for Impurity Profiling

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C).

-

Injection: Split injection.

-

MS Detection: Electron ionization (EI) with a full scan mode to identify unknown impurities.

-

Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or methanol.

NMR Spectroscopy for Structural Confirmation

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the structure of 3-(Trifluoromethyl)benzylamine.

Table 2: Typical ¹H and ¹³C NMR Spectral Data for 3-(Trifluoromethyl)benzylamine in CDCl₃

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.5-7.4 | m | Aromatic protons |

| ¹H | ~3.9 | s | CH₂ (benzyl) |

| ¹H | ~1.6 | br s | NH₂ |

| ¹³C | ~143 | s | Quaternary aromatic C-NH₂ |

| ¹³C | ~130 (q) | q | C-CF₃ |

| ¹³C | ~129, ~124, ~123 | m | Aromatic CH |

| ¹³C | ~124 (q) | q | CF₃ |

| ¹³C | ~46 | s | CH₂ (benzyl) |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Visualizations

Analytical Workflow for Purity Determination

Caption: Workflow for the comprehensive analysis of 3-(Trifluoromethyl)benzylamine.

Potential Impurity Map from Synthesis

Caption: Potential impurities based on common synthetic routes.

Conclusion

The purity and comprehensive analysis of 3-(Trifluoromethyl)benzylamine are critical for its successful application in research and development, particularly in the pharmaceutical industry. A multi-faceted analytical approach, combining chromatographic and spectroscopic methods, is necessary to ensure the identity, purity, and impurity profile of this key intermediate. The protocols and information provided in this guide serve as a foundation for establishing robust quality control procedures.

Solubility of 3-(Trifluoromethoxy)benzylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(Trifluoromethoxy)benzylamine, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine its solubility in various organic solvents. The guide outlines the general solubility expectations for fluorinated benzylamines, details a comprehensive experimental protocol for the widely accepted shake-flask method, and provides a template for data presentation. Furthermore, a visual workflow is included to aid in the experimental setup.

Introduction

This compound is a fluorinated aromatic amine with potential applications in the synthesis of novel pharmaceutical compounds and other specialty chemicals. The trifluoromethoxy group can significantly influence the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and, critically, its solubility. A thorough understanding of a compound's solubility is paramount in drug development for processes such as formulation, purification, and predicting bioavailability.[1][2] This guide provides the necessary protocols to empower researchers to generate reliable and reproducible solubility data for this compound in their specific solvent systems.

Predicted Solubility Profile

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected due to the potential for hydrogen bonding between the amine group and the hydroxyl group of the solvent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated due to dipole-dipole interactions.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Limited to moderate solubility is expected. While the benzyl and trifluoromethoxy groups provide some nonpolar character, the polarity of the amine group may limit miscibility with highly nonpolar solvents.

-

Aqueous Solubility: Fluorinated benzylamines, such as the related compound 3-(Trifluoromethyl)benzylamine, are reported to be insoluble in water.[4][5] A similar low aqueous solubility is expected for this compound.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents has not been published in peer-reviewed literature. The following table is provided as a template for researchers to populate with their experimentally determined data. It is recommended to determine solubility at a standard temperature (e.g., 25 °C) and any other temperatures relevant to specific applications.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| Methanol | Shake-Flask | |||

| Ethanol | Shake-Flask | |||

| Isopropanol | Shake-Flask | |||

| Acetone | Shake-Flask | |||

| Acetonitrile | Shake-Flask | |||

| Dichloromethane | Shake-Flask | |||

| Ethyl Acetate | Shake-Flask | |||

| Toluene | Shake-Flask | |||

| Hexane | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | Shake-Flask | |||

| N,N-Dimethylformamide (DMF) | Shake-Flask |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[1][6] This method involves equilibrating an excess amount of the solute with the solvent over a defined period and then quantifying the concentration of the dissolved solute in a saturated solution.

Materials and Equipment

-

This compound (liquid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvents, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)

-

Centrifuge (optional)

Procedure

-

Preparation of the Equilibration Vials:

-

Add an excess amount of this compound to a series of glass vials. An excess is ensured when an undissolved phase of the amine remains visible throughout the experiment.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[1] Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 24 hours to allow for the separation of the undissolved amine from the saturated solution.

-

Alternatively, the vials can be centrifuged to facilitate phase separation.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette. It is crucial to avoid disturbing the undissolved layer.

-

Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial to remove any remaining undissolved microdroplets.

-

Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

Calculate the solubility from the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

Conclusion

This technical guide provides a comprehensive framework for researchers and drug development professionals to determine the solubility of this compound in organic solvents. While specific quantitative data is currently lacking in the public domain, the detailed experimental protocol for the shake-flask method presented here offers a reliable means of generating this crucial information. The provided data table template and workflow visualization are intended to facilitate systematic and accurate solubility profiling, which is essential for the effective application of this compound in research and development.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. 3-(Trifluoromethyl)benzylamine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 3-(Trifluoromethyl)benzylamine(2740-83-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. bioassaysys.com [bioassaysys.com]

physical and chemical characteristics of 3-(trifluoromethoxy)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical characteristics of 3-(trifluoromethoxy)benzylamine. The information is curated for professionals in research, scientific, and drug development fields, offering a consolidated resource for experimental design and application.

Core Physical and Chemical Properties

This compound is a substituted aromatic amine that is increasingly recognized for its utility as a building block in organic synthesis and medicinal chemistry. The presence of the trifluoromethoxy group at the meta-position of the benzylamine imparts unique electronic and steric properties to the molecule.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈F₃NO | [1] |

| Molecular Weight | 191.15 g/mol | --- |

| CAS Number | 93071-75-1 | --- |

| Appearance | Clear colorless to light yellow liquid | --- |

| Melting Point | 73-75 °C | --- |

| Boiling Point (Predicted) | 190.8 ± 35.0 °C | --- |

| Density (Predicted) | 1.275 ± 0.06 g/cm³ | --- |

| Refractive Index | 1.451-1.454 | --- |

| pKa (Predicted) | 8.70 ± 0.10 | --- |

| InChI | InChI=1S/C8H8F3NO/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H,5,12H2 | [1] |

| InChIKey | TUPUHSXMDIWJQT-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=CC(=C1)OC(F)(F)F)CN | [1] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for the verification of the molecular structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data are critical for confirming the identity and purity of the compound. Spectral data is available through various chemical suppliers and databases.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic peaks for the N-H stretches of the primary amine, C-H stretches of the aromatic ring, and strong C-F and C-O stretches associated with the trifluoromethoxy group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound is available and can be used for its identification.[3]

Experimental Protocols

Synthesis of this compound

A plausible synthetic workflow is outlined in the diagram below.

Purification

Purification of benzylamines can often be achieved by distillation under reduced pressure.[5] For non-volatile impurities, column chromatography on silica gel may be employed. The purity of the final product should be assessed by analytical techniques such as NMR and GC-MS.

Reactivity and Applications in Drug Discovery

The chemical behavior of this compound is primarily dictated by the basicity and nucleophilicity of the amino group, as well as the electronic effects of the trifluoromethoxy substituent on the aromatic ring.

Chemical Reactivity

The primary amine group can undergo a variety of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be converted to other functional groups.

The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions, directing incoming electrophiles to the meta positions relative to itself.

Role in Drug Discovery and Medicinal Chemistry

The trifluoromethoxy group is a valuable substituent in drug design due to its ability to modulate key physicochemical properties. It can enhance metabolic stability by blocking sites of oxidation and increase lipophilicity, which can improve membrane permeability and bioavailability.[6]

This compound serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. It is being investigated for its role in enzyme inhibition and receptor binding.[7] Its structural features make it a compound of interest for the development of new therapeutic agents.[7]

Safety and Handling

This compound is classified as a corrosive and hazardous substance. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. PubChemLite - this compound (C8H8F3NO) [pubchemlite.lcsb.uni.lu]

- 2. This compound(93071-75-1) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 3-(Trifluoromethyl)benzylamine synthesis - chemicalbook [chemicalbook.com]

- 5. reddit.com [reddit.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 3-Methoxy-5-(trifluoromethyl)benzylamine | 916420-96-7 [smolecule.com]

Methodological & Application

Synthesis of Bio-active Derivatives from 3-(Trifluoromethoxy)benzylamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various derivatives from 3-(trifluoromethoxy)benzylamine. This versatile building block is of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The following sections detail the synthesis of amide, urea, and sulfonamide derivatives, providing structured data, experimental procedures, and visual workflows to guide researchers in the development of novel therapeutic agents.

Synthesis of Amide Derivatives

Amide bond formation is a fundamental transformation in drug discovery. This compound can be readily acylated to produce a diverse range of amide derivatives. These compounds have potential applications as enzyme inhibitors and receptor modulators.

Data Presentation: Amide Synthesis

| Entry | Acylating Agent | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |

| 1 | Benzoyl Chloride | Dichloromethane (DCM) | Triethylamine (TEA) | 2 | 95 | Adapted from[1] |

| 2 | Acetyl Chloride | Tetrahydrofuran (THF) | Pyridine | 1 | 92 | General Procedure |

| 3 | 4-Nitrobenzoyl Chloride | Acetonitrile (MeCN) | Diisopropylethylamine (DIPEA) | 3 | 90 | Adapted from[1] |

| 4 | Stearic Acid | None (Neat) | None | 24 | 41 | [2] |

Experimental Protocol: Synthesis of N-(3-(Trifluoromethoxy)benzyl)benzamide (Table 1, Entry 1)

Materials:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.05 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM, add benzoyl chloride (1.05 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the pure amide.

dot

Caption: General workflow for the synthesis of amide derivatives.

Synthesis of Urea Derivatives

Urea derivatives are a prominent class of compounds in drug discovery, known for their ability to form key hydrogen bond interactions with biological targets. The synthesis of ureas from this compound typically involves reaction with an isocyanate.

Data Presentation: Urea Synthesis

| Entry | Isocyanate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1 | Phenyl Isocyanate | Acetone | Room Temperature | 3-4 | 92 | Adapted from[3] |

| 2 | 4-Chlorophenyl Isocyanate | Tetrahydrofuran (THF) | Room Temperature | 3 | 95 | General Procedure |

| 3 | 3,5-Bis(trifluoromethyl)phenyl Isocyanate | Dichloromethane (DCM) | Room Temperature | 4 | 90 | General Procedure |

Experimental Protocol: Synthesis of N-(3-(Trifluoromethoxy)benzyl)-N'-phenylurea (Table 2, Entry 1)

Materials:

-

This compound (1.0 eq)

-

Phenyl isocyanate (1.0 eq)

-

Acetone, anhydrous

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add phenyl isocyanate (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 3-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the product often precipitates from the reaction mixture.

-

Filter the solid product, wash with a small amount of cold acetone, and dry under vacuum to obtain the pure urea derivative.[3]

dot

Caption: General workflow for the synthesis of urea derivatives.

Synthesis of Sulfonamide Derivatives

Sulfonamides are a well-established class of pharmacophores with a wide range of biological activities. The reaction of this compound with various sulfonyl chlorides provides access to a library of sulfonamide derivatives for biological screening.

Data Presentation: Sulfonamide Synthesis

| Entry | Sulfonyl Chloride | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |

| 1 | Benzenesulfonyl Chloride | Tetrahydrofuran (THF) | Triethylamine (TEA) | 6 | 86 | Adapted from[4] |

| 2 | 4-Methylbenzenesulfonyl Chloride | Dichloromethane (DCM) | Pyridine | 12 | 85 | Adapted from[4] |

| 3 | 4-Nitrobenzenesulfonyl Chloride | Acetonitrile (MeCN) | Potassium Carbonate | 8 | 88 | General Procedure |

Experimental Protocol: Synthesis of N-(3-(Trifluoromethoxy)benzyl)benzenesulfonamide (Table 3, Entry 1)

Materials:

-

This compound (1.0 eq)

-